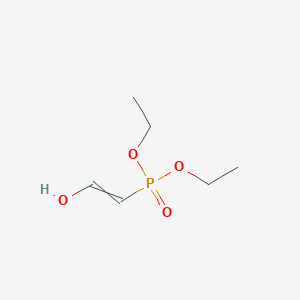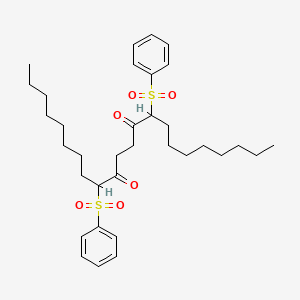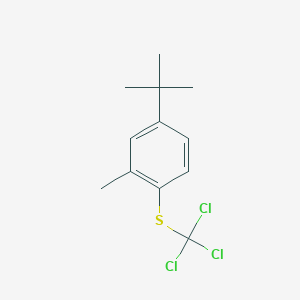![molecular formula C24H32OS B14354595 S-Hexyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate CAS No. 90336-57-5](/img/structure/B14354595.png)
S-Hexyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Hexyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a hexyl group attached to the sulfur atom and a pentyl group attached to the biphenyl moiety. The biphenyl structure consists of two benzene rings connected by a single bond, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Hexyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Hexyl and Pentyl Groups: The hexyl and pentyl groups can be introduced through alkylation reactions. For example, the biphenyl core can be treated with hexyl bromide and pentyl bromide in the presence of a strong base such as sodium hydride.
Formation of Carbothioate Group: The final step involves the introduction of the carbothioate group. This can be achieved by reacting the biphenyl derivative with carbon disulfide and an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of S-Hexyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
S-Hexyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol group.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitrated or halogenated biphenyl derivatives.
Scientific Research Applications
S-Hexyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials, such as liquid crystals for display technologies.
Mechanism of Action
The mechanism of action of S-Hexyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate involves its interaction with specific molecular targets. The biphenyl core can interact with aromatic residues in proteins, while the carbothioate group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-4’-pentylbiphenyl: A liquid crystal compound with similar biphenyl structure but different functional groups.
4-Hexylbiphenyl: Another biphenyl derivative with a hexyl group but lacking the carbothioate functionality.
Uniqueness
S-Hexyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate is unique due to the presence of both hexyl and pentyl groups attached to the biphenyl core, along with the carbothioate functionality. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
90336-57-5 |
|---|---|
Molecular Formula |
C24H32OS |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
S-hexyl 4-(4-pentylphenyl)benzenecarbothioate |
InChI |
InChI=1S/C24H32OS/c1-3-5-7-9-19-26-24(25)23-17-15-22(16-18-23)21-13-11-20(12-14-21)10-8-6-4-2/h11-18H,3-10,19H2,1-2H3 |
InChI Key |
OZDJRWLEPIQHGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


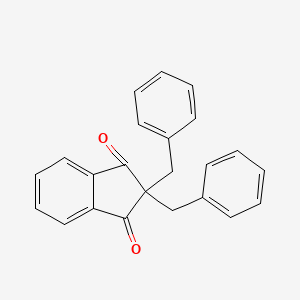
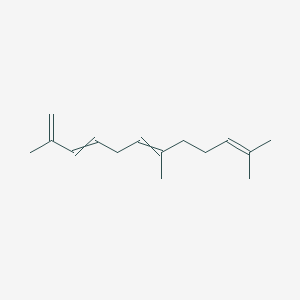
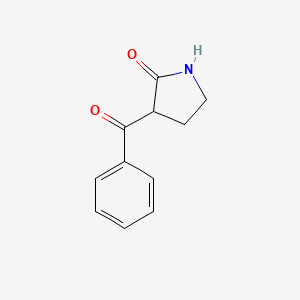
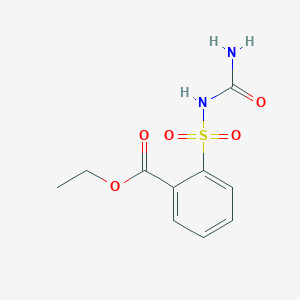
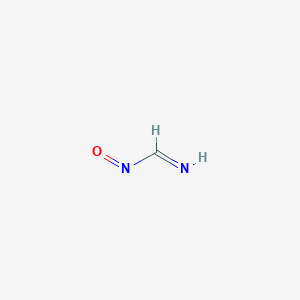
![1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one](/img/structure/B14354554.png)

![1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene](/img/structure/B14354566.png)
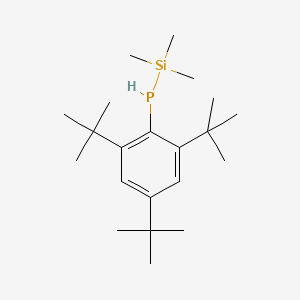
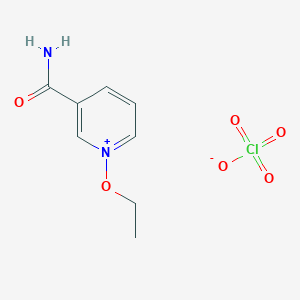
![(6Z)-6-[(4-Chlorophenyl)imino]-7-undecyl-1,3-benzoxazole-2,5(3H,6H)-dione](/img/structure/B14354582.png)
